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molecular formula C14H11BrN4O B8572380 N-(3-bromophenyl)-6-methoxypyrido[3,2-d]pyrimidin-4-amine

N-(3-bromophenyl)-6-methoxypyrido[3,2-d]pyrimidin-4-amine

Cat. No. B8572380
M. Wt: 331.17 g/mol
InChI Key: ZXEVFSPNUIEQJL-UHFFFAOYSA-N
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Patent
US06713484B2

Procedure details

4-(3-Bromoanilino)-6-fluoropyrido[3,2-d]pyrimidine (described in a previous experimental) (0.11 g, 0.34 mmol) is added to a solution of NaOMe (prepared by the addition of Na metal (31 mg, 1.38 mmol) to dry MeOH (15 mL). After heating in a pressure vessel at 90° C. for 3 h, the solution is concentrated to dryness and the residue is partitioned between EtOAc and water. Workup of the organic portion gives 4-(3-bromophenyl) amino-6-methoxypyrido[3,2-d]pyrimidine (92 mg, 82%). 1H NMR (CDCl3) δ 8.73 (1H, s), 8.66 (1H, brs), 8.18 (1H, m), 8.05 (1H, d, J=8.9 Hz), 7.83-7.80 (1H, m), 7.30-7.24 (2H, m), 7.23 (1H, d, J=8.9 Hz), 4.12 (3H, s)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Na
Quantity
31 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][CH:19]=1)[NH:5][C:6]1[C:7]2[N:15]=[C:14](F)[CH:13]=[CH:12][C:8]=2[N:9]=[CH:10][N:11]=1.[CH3:20][O-:21].[Na+]>CO>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:6]2[C:7]3[N:15]=[C:14]([O:21][CH3:20])[CH:13]=[CH:12][C:8]=3[N:9]=[CH:10][N:11]=2)[CH:17]=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(NC=2C3=C(N=CN2)C=CC(=N3)F)C=CC1
Step Two
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Na
Quantity
31 mg
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between EtOAc and water

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NC=1C2=C(N=CN1)C=CC(=N2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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